molecular formula C14H11F6N3O B2437938 N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine CAS No. 338792-54-4

N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine

Cat. No. B2437938
CAS RN: 338792-54-4
M. Wt: 351.252
InChI Key: OZCWQYIBKQBFNS-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-4-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C9H10F3N . It is a white to almost white powder or crystal .


Synthesis Analysis

There’s a method for the trifluoromethylation of secondary amines using CF3SO2Na . This method has been extended to the configuration of perfluoroalkyl amines using RfSO2Na . The method has good functional group tolerance, mild conditions, and uses inexpensive or easy-to-handle materials .


Molecular Structure Analysis

The molecular weight of “N,N-Dimethyl-4-(trifluoromethyl)aniline” is 189.18 . It’s a solid at 20 degrees Celsius .


Chemical Reactions Analysis

The trifluoromethylation of secondary amines has been developed using CF3SO2Na . This method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .


Physical And Chemical Properties Analysis

“N,N-Dimethyl-4-(trifluoromethyl)aniline” is a solid at 20 degrees Celsius . The melting point ranges from 69.0 to 73.0 degrees Celsius .

Scientific Research Applications

Antifungal Properties

N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine and its derivatives exhibit significant antifungal properties. Research by Jafar et al. (2017) showed that certain synthesized dimethylpyrimidin-derivatives are effective against fungi like Aspergillus terreus and Aspergillus niger, suggesting potential as antifungal agents (Jafar et al., 2017).

Antiangiogenic Potential

The derivatives of this compound have been explored for antiangiogenic properties. A study by Jafar and Hussein (2021) demonstrated that these compounds, especially one specific derivative, exhibited strong binding energy, potentially making them powerful antiangiogenic agents (Jafar & Hussein, 2021).

Antimicrobial and Anticancer Activity

Novel fused pyrimidine derivatives possessing a trifluoromethyl moiety were synthesized and showed pronounced antimicrobial and anticancer activity. Al-Bogami et al. (2018) noted that these newly synthesized compounds inhibited the growth of tested cell lines, indicating potential in antimicrobial and anticancer therapies (Al-Bogami et al., 2018).

Synthesis and Structural Analysis

The compound and its derivatives have been subject to various synthesis processes and structural analyses. For instance, Nie Yao et al. (2014) synthesized novel derivatives and analyzed their structures, highlighting their potential antitumor activities (Nie Yao et al., 2014).

Applications in Materials Science

Research has also explored the use of this compound in materials science. For example, Bong et al. (2017) investigated newly synthesized asymmetric diamine monomers and polyimides containing a trifluoromethyl group, highlighting their potential in high-performance dielectric materials (Bong et al., 2017).

Safety and Hazards

This compound is air sensitive and should be stored under inert gas . More detailed safety and hazard information should be available in its Safety Data Sheet (SDS).

properties

IUPAC Name

N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F6N3O/c1-23(2)12-21-10(14(18,19)20)7-11(22-12)24-9-5-3-4-8(6-9)13(15,16)17/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCWQYIBKQBFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=N1)OC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F6N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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